N-Acetyltalosaminuronic acid
Description
Structure
3D Structure
Properties
CAS No. |
90319-06-5 |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1 |
InChI Key |
KSOXQRPSZKLEOR-USOLSPIOSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Other CAS No. |
90319-06-5 |
Synonyms |
alpha-L-2-N-acetylamino-2-desoxytaluronic acid alpha-L-N-acetyltalosaminuronic acid N-acetyltalosaminuronic acid NAT TalANAc |
Origin of Product |
United States |
Structural Biochemistry of Pseudopeptidoglycan Featuring N Acetyltalosaminuronic Acid
Comparative Analysis of Pseudopeptidoglycan and Bacterial Peptidoglycan Architecture
Pseudopeptidoglycan, also known as pseudomurein, is a vital cell wall component in some archaea, particularly methanogenic archaea. wikipedia.orgdbpedia.org While it serves a similar structural function to bacterial peptidoglycan, providing cell shape and protection, its chemical composition reveals significant differences. wikipedia.orgfiveable.me
Oligosaccharide Backbone Composition: N-Acetyltalosaminuronic Acid and N-Acetylglucosamine Residues
The glycan backbone of pseudopeptidoglycan is a heteropolysaccharide composed of repeating disaccharide units. easybiologyclass.com These units consist of N-acetylglucosamine (NAG) and this compound (NAT). wikipedia.orgfiveable.mewikipedia.orghandwiki.orgbionity.com This contrasts with the bacterial peptidoglycan backbone, which is made up of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orgpediaa.com The presence of this compound is a defining feature of pseudopeptidoglycan. wikipedia.orghandwiki.orgbionity.com In some methanobacterial species, N-acetylgalactosamine can be found alongside or in place of N-acetylglucosamine in the glycan strands. researchgate.net
Glycosidic Linkage Stereochemistry: β-1,3 versus β-1,4 Bonds
The glycosidic bonds that link the sugar residues in the backbone of pseudopeptidoglycan are β-1,3 linkages. wikipedia.orgfiveable.mewikipedia.org This is a key distinction from bacterial peptidoglycan, where the N-acetylglucosamine and N-acetylmuramic acid residues are connected by β-1,4-glycosidic bonds. wikipedia.orglibretexts.org This difference in linkage stereochemistry renders archaeal cell walls containing pseudopeptidoglycan insensitive to the enzyme lysozyme (B549824), which specifically cleaves β-1,4-glycosidic bonds and is a crucial component of the innate immune system in humans. wikipedia.orgfiveable.mewikipedia.org
Peptide Moiety Composition and Cross-linking Topologies: L-Amino Acids and Isopeptide Bonds
The glycan strands of pseudopeptidoglycan are cross-linked by short peptide stems, creating a strong, mesh-like structure. wikipedia.orgeasybiologyclass.com A significant difference from bacterial peptidoglycan lies in the composition of these peptide moieties. The peptide cross-links in pseudopeptidoglycan are composed exclusively of L-amino acids, typically including L-alanine, L-glutamic acid, and L-lysine. easybiologyclass.compediaa.comnih.gov In some species, glutamic acid can be replaced by aspartic acid, and alanine (B10760859) can be substituted with threonine or serine. researchgate.netoup.comnih.gov This is in stark contrast to bacterial peptidoglycan, which contains both L- and D-amino acids, such as L-alanine, D-glutamic acid, L-lysine (in many Gram-positive bacteria) or meso-diaminopimelic acid (in most Gram-negative bacteria), and D-alanine. wikipedia.orgglycopedia.eu
The cross-linking in pseudopeptidoglycan also features unusual isopeptide bonds, such as ε and γ bonds. researchgate.netoup.comnih.gov For instance, a peptide bond can form between the lysine (B10760008) of one this compound and a glutamine of a parallel this compound. wikipedia.org
Table 1: Comparative Analysis of Pseudopeptidoglycan and Bacterial Peptidoglycan
| Feature | Pseudopeptidoglycan (Archaea) | Bacterial Peptidoglycan (Bacteria) |
|---|---|---|
| Oligosaccharide Backbone | N-acetylglucosamine (NAG) and this compound (NAT) wikipedia.orgfiveable.me | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) wikipedia.orgpediaa.com |
| Glycosidic Linkage | β-1,3 wikipedia.orgfiveable.me | β-1,4 wikipedia.org |
| Peptide Moiety Composition | Exclusively L-amino acids (e.g., L-alanine, L-glutamic acid, L-lysine) pediaa.comnih.gov | Both L- and D-amino acids (e.g., L-alanine, D-glutamic acid, L-lysine/meso-diaminopimelic acid, D-alanine) wikipedia.org |
| Lysozyme Sensitivity | Insensitive fiveable.mewikipedia.org | Sensitive wikipedia.org |
Three-Dimensional Conformation and Supramolecular Organization of Pseudopeptidoglycan Polysaccharides
The unique chemical components and linkages of pseudopeptidoglycan dictate its three-dimensional structure and how it assembles into a functional cell wall. The β-1,3-glycosidic bonds and the exclusive use of L-amino acids in the peptide cross-bridges contribute to a distinct conformational arrangement compared to bacterial peptidoglycan.
Biosynthetic Pathways of N Acetyltalosaminuronic Acid and Pseudopeptidoglycan Assembly
Elucidation of N-Acetyltalosaminuronic Acid Precursor Formation
The biosynthesis of the glycan backbone of pseudopeptidoglycan presents a fascinating deviation from the well-characterized bacterial pathway. Central to this is the formation of the unique sugar, this compound.
Putative Enzymatic Conversions from N-Acetylgalactosamine Derivatives
Evidence suggests that this compound is not synthesized as a monomeric precursor that is subsequently activated. Instead, it is hypothesized to be formed via enzymatic modification of an existing N-acetylhexosamine derivative at the disaccharide level. cdnsciencepub.com Research has pointed towards N-acetylgalactosamine as a likely precursor. The proposed pathway involves the epimerization and oxidation of an N-acetylgalactosamine residue already incorporated into a disaccharide intermediate. cdnsciencepub.com This is supported by the isolation of UDP-N-acetylgalactosamine from Methanobacterium thermoautotrophicum. cdnsciencepub.com
Identification of Nucleotide-Activated Disaccharide Intermediates (e.g., Uridine (B1682114) 5'-Diphosphate Conjugates)
A key breakthrough in understanding pseudopeptidoglycan biosynthesis was the isolation and identification of a nucleotide-activated disaccharide from Methanobacterium thermoautotrophicum. cdnsciencepub.com This compound was identified as a uridine 5'-diphosphate (UDP) conjugate containing both N-acetylglucosamine and this compound, with N-acetylglucosamine at the reducing end. cdnsciencepub.com The presence of this UDP-activated disaccharide, alongside UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, strongly indicates that the glycan backbone is assembled from these activated precursors. cdnsciencepub.com The inability to detect a monomeric derivative of this compound further supports the model of its formation at the disaccharide stage. cdnsciencepub.com
Glycan Strand Elongation Mechanisms in Pseudopeptidoglycan Biosynthesis
The polymerization of the glycan strands in pseudopeptidoglycan involves the sequential addition of the disaccharide units composed of N-acetylglucosamine and this compound. wikipedia.orgrcsb.org While the precise mechanism in archaea is still under investigation, parallels can be drawn from the well-studied bacterial peptidoglycan synthesis. In bacteria, peptidoglycan glycosyltransferases (PGTs) catalyze the polymerization of Lipid II, a lipid-linked disaccharide precursor, to form long glycan chains. nih.govplos.org These enzymes add new disaccharide subunits to the anomeric (reducing) end of the growing polymer. nih.gov It is plausible that a similar mechanism, utilizing analogous enzymes, is at play in the elongation of pseudopeptidoglycan chains in archaea. The identification of orthologues of bacterial MurG, a glycosyltransferase involved in the synthesis of the lipid-linked precursor, in pseudomurein-containing methanogens suggests a shared evolutionary ancestry and potentially similar functional roles in glycan strand elongation. nih.gov
Peptide Stem Ligation to this compound-Containing Glycans
Characterization of the Unique UDP-Nα-Glutamyl-γ-Phosphate Precursor Pathway
Unlike in bacteria where the peptide stem is built upon UDP-N-acetylmuramic acid, the synthesis of the pseudomurein peptide stem initiates with a unique precursor: UDP-Nα-glutamyl-γ-phosphate. researchgate.netnih.govoup.com This precursor is formed in a proposed three-step process. nih.govoup.com The subsequent addition of amino acids to this starting substrate is carried out in a series of ATP-dependent reactions, ultimately forming the complete peptide stem attached to the UDP-activated glutamate. nih.govoup.com
Functional and Structural Analyses of Pseudomurein Peptide Ligases (pMurC, pMurD, pMurE, pMurF Homologs)
The enzymes responsible for ligating the amino acids to form the peptide stem in pseudopeptidoglycan biosynthesis are homologous to the Mur ligases found in bacteria (MurC, MurD, MurE, and MurF). microbiologyresearch.orgnih.gov These archaeal enzymes are referred to as pseudomurein peptide ligases (pMur). microbiologyresearch.org Despite the differences in the peptide composition—pseudomurein contains only L-amino acids—the structural and functional conservation of these ligases points to a common evolutionary origin for the cell wall biosynthesis pathways in bacteria and archaea. microbiologyresearch.orgmicrobiologyresearch.org
Crystal structures of pMurE from Methanothermus fervidus and Methanothermobacter thermautotrophicus have revealed a three-domain architecture that is strikingly similar to bacterial MurE ligases. microbiologyresearch.orgresearchgate.netrcsb.org Key features, including ATP- and UDP-binding sites, are conserved, suggesting a common catalytic mechanism. microbiologyresearch.orgmicrobiologyresearch.org Similarly, the structure of a pMurC ligase from M. fervidus shows clear homology to bacterial MurC/D type ligases. nih.gov These structural similarities, combined with phylogenetic analyses, strongly suggest that pMurC, pMurD, and pMurE are involved in the sequential addition of amino acids to the UDP-Nα-glutamyl-γ-phosphate precursor. nih.gov
Interestingly, while bacterial mur genes are often found in a single cluster, the pmur genes in methanogens are typically split into two clusters. microbiologyresearch.org Furthermore, the homolog of the bacterial MurF ligase in methanogens, now termed CfbE, has been shown to be involved in the biosynthesis of cofactor F430, not pseudomurein. nih.gov This highlights both the shared ancestry and the divergent evolution of these essential biosynthetic pathways.
Evolutionary Analysis of Pseudopeptidoglycan Biosynthesis Pathways
The biosynthesis of pseudopeptidoglycan (also known as pseudomurein), the characteristic cell wall polymer of methanogenic archaea like those in the orders Methanobacteriales and Methanopyrales, presents a fascinating case study in molecular evolution. nih.govresearchgate.net While structurally analogous to bacterial peptidoglycan (murein), pseudopeptidoglycan possesses distinct chemical features, including the replacement of N-acetylmuramic acid (MurNAc) with this compound (NAT) and the presence of β(1-3) glycosidic bonds instead of β(1-4) bonds. nih.govbiorxiv.orgresearchgate.net These differences initially led to the hypothesis that the two pathways evolved independently. biorxiv.org However, recent genomic and structural analyses have uncovered deep evolutionary connections, revealing that the biosynthetic pathways for pseudomurein and murein likely share a common, ancient origin, followed by significant divergence. nih.govwikipedia.orgnih.gov
Homology and Divergence from Bacterial Murein Biosynthesis Enzymes (e.g., GlmS, GlmM, GlmU, MraY, MurG Orthologs)
The evolutionary relationship between pseudomurein and murein biosynthesis is evident from the presence of orthologs for many key bacterial murein synthesis enzymes in pseudomurein-containing archaea. nih.govresearchgate.net These archaeal genomes encode a suite of enzymes that are clearly related to their bacterial counterparts involved in the synthesis of the UDP-activated sugar precursors and the lipid-linked intermediates. nih.govwikipedia.org
The initial steps of precursor synthesis in bacteria, which lead to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), are catalyzed by the enzymes GlmS, GlmM, and the bifunctional GlmU. nih.govmdpi.com Orthologs of these three enzymes are found to be universally present in pseudomurein-containing methanogens, indicating a conserved pathway for the synthesis of this common precursor. nih.govnih.gov
Significant divergence is seen in the subsequent steps. While bacteria utilize MurA and MurB to convert UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc), these enzymes are absent in archaea. nih.gov Instead, the biosynthesis of this compound is proposed to occur later in the pathway, potentially at the disaccharide level, through epimerization and oxidation of N-acetylgalactosamine. cdnsciencepub.com
Despite the differences in the glycan backbone, the machinery for assembling and transporting the lipid-linked precursors shows remarkable homology. Archaea that produce pseudomurein possess orthologs of several key bacterial enzymes involved in the membrane-associated steps of murein biosynthesis. nih.gov This includes:
MraY: This enzyme catalyzes the transfer of the soluble precursor (phospho-MurNAc-pentapeptide in bacteria) to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. rcsb.org MraY orthologs are found in most archaeal phyla, including those that synthesize pseudomurein. nih.govnih.gov
MurG: In bacteria, MurG is a glycosyltransferase that adds GlcNAc to Lipid I to form the disaccharide-peptide precursor, Lipid II. mdpi.comrcsb.org A MurG-like glycosyltransferase is also present in pseudomurein-containing archaea, suggesting a similar function in forming the disaccharide backbone on the lipid carrier. nih.govnih.gov However, key conserved residues in the archaeal MurG-like homologs differ, which may be an adaptation to accommodate the distinct this compound sugar. elifesciences.org
UppS and UppP: These enzymes are involved in the synthesis and recycling of the undecaprenyl phosphate lipid carrier. Orthologs for UppS (undecaprenyl pyrophosphate synthase) and UppP (undecaprenyl pyrophosphate phosphatase) are found in methanogens that produce pseudomurein. wikipedia.orgnih.gov
Flippase: An ortholog to the bacterial flippase, which translocates the Lipid II precursor across the cytoplasmic membrane, is also present in these archaea. wikipedia.orgnih.gov
The peptide ligases that assemble the stem peptide also show a complex pattern of homology and divergence. While bacterial murein synthesis involves the MurC, MurD, MurE, and MurF ligases, pseudomurein-containing archaea possess a set of peptide ligases (pMurC, pMurE) that are structurally homologous to bacterial MurE/F ligases. nih.govhhu.de However, their sequence identity is low (maximum 28%), and they function to ligate a different set of L-amino acids. hhu.de
The table below summarizes the key biosynthetic enzymes and their evolutionary relationship between bacterial murein and archaeal pseudomurein pathways.
| Enzyme/Function | Bacterial Murein Pathway | Archaeal Pseudomurein Pathway | Evolutionary Relationship |
| UDP-GlcNAc Synthesis | GlmS, GlmM, GlmU | GlmS, GlmM, GlmU orthologs | Conserved, orthologs present nih.govnih.gov |
| UDP-MurNAc Synthesis | MurA, MurB | Absent | Divergent pathway for NAT synthesis nih.gov |
| Peptide Ligases | MurC, MurD, MurE, MurF | pMurC, pMurE and other ligases | Distantly related, structural homology but low sequence identity nih.govhhu.de |
| Precursor transfer to lipid | MraY | MraY ortholog | Conserved, orthologs present nih.govnih.gov |
| Glycosyltransferase | MurG | MurG-like ortholog | Conserved function, but adapted for different sugar substrate nih.govelifesciences.org |
| Lipid Carrier Recycling | UppS, UppP | UppS, UppP orthologs | Conserved, orthologs present wikipedia.orgnih.gov |
| Precursor Flippase | MurJ/Amj | Flippase ortholog | Conserved, orthologs present wikipedia.orgnih.gov |
Phylogenetic Relationships of Key Biosynthetic Proteins Across Prokaryotic Domains
The presence of numerous orthologous genes for cell wall biosynthesis in both bacteria and pseudomurein-containing archaea strongly suggests that the two pathways share a common evolutionary origin, rather than being a product of convergent evolution. researchgate.netwikipedia.orgnih.gov Phylogenetic analyses of these key proteins, however, reveal a complex evolutionary history marked by deep divergence and likely horizontal gene transfer (HGT) events. nih.govbiorxiv.org
Initially, the significant chemical differences between murein and pseudomurein were thought to reflect separate evolutionary paths. biorxiv.org However, phylogenetic studies of the peptide ligases (Mur enzymes) and other components like MraY and MurG show that the archaeal and bacterial versions cluster in ways that suggest a shared ancestry. nih.govhhu.de For instance, structural analysis of the archaeal pMurE-like peptide ligase from Methanothermus fervidus shows a clear homologous structure to bacterial MurE/F enzymes, pointing to a common ancestor. hhu.de
The evolutionary narrative is not one of simple vertical descent from a last universal common ancestor (LUCA). Instead, the evidence points towards a "mix and match" evolutionary scenario. Phylogenetic inference suggests that the archaeal muramyl ligases are of bacterial origin but have diversified in archaea through a combination of HGT and subsequent gene duplications. nih.govbiorxiv.orgbiorxiv.org This indicates that the ancestor of Methanobacteriales and Methanopyrales likely acquired the core machinery for peptidoglycan synthesis from bacteria. researchgate.net
Further complicating the picture, different components of the pathway show different evolutionary histories. While the archaeal muramyl ligases appear to have been acquired from bacteria, phylogenetic analysis of proteins in the ATP-grasp and MraY-like families does not support a bacterial origin for the archaeal members. nih.gov This suggests that while some parts of the pathway were horizontally transferred, others may have been inherited vertically and diverged over time, or were acquired from different sources.
The distribution of these biosynthetic genes is also telling. They are found specifically in the archaeal orders Methanopyrales and Methanobacteriales, and are absent in other archaeal lineages. nih.govnih.gov This patchy distribution supports the hypothesis of HGT into a common ancestor of these two methanogenic orders, rather than inheritance from LUCA followed by massive gene loss in all other archaeal phyla. researchgate.net The clustering of these genes in conserved operons within these archaeal genomes further strengthens the case for their acquisition as functional modules. nih.govresearchgate.net
Ecological and Phylogenetic Significance of N Acetyltalosaminuronic Acid in the Domain Archaea
Taxonomic Distribution of Pseudopeptidoglycan-Containing Archaea
N-Acetyltalosaminuronic acid is a defining chemical component of pseudopeptidoglycan (also known as pseudomurein), a cell wall polymer found in a specific lineage of the domain Archaea. This polymer is not universally present across all archaea, and its distribution is a key phylogenetic marker. The presence of pseudopeptidoglycan is restricted to certain methanogenic archaea, highlighting a specific adaptation within this metabolic group. wikipedia.orgnih.gov
Prevalence in Methanogenic Orders (e.g., Methanobacteriales, Methanopyrales)
The occurrence of pseudopeptidoglycan is a hallmark of the orders Methanobacteriales and Methanopyrales. wikipedia.orgbiorxiv.orgunivie.ac.at All species belonging to the order Methanobacteriales, which includes genera such as Methanobacterium, Methanobrevibacter, and Methanothermobacter, possess a cell wall composed of pseudopeptidoglycan. wikipedia.orgnih.gov Similarly, the order Methanopyrales, with its currently known representative Methanopyrus kandleri, also has a pseudopeptidoglycan-based cell wall. wikipedia.orgnih.gov This restricted taxonomic distribution suggests that the genetic machinery for pseudopeptidoglycan biosynthesis likely evolved in the last common ancestor of these two orders, after their divergence from other methanogenic lineages like the Methanococcales, which have S-layer protein cell walls. biorxiv.orgnih.gov The consistent presence of this unique polymer within these specific methanogenic orders underscores its fundamental importance to their biology and evolutionary history. nih.gov
Role in Archaeal Cell Wall Integrity and Environmental Adaptation
The pseudopeptidoglycan cell wall, containing this compound, plays a crucial role in maintaining the structural integrity and shape of these archaeal cells, much like peptidoglycan in bacteria. wikipedia.orgfiveable.me This rigid sacculus provides essential protection against osmotic lysis, a constant threat in many of the environments these archaea inhabit. ag.gov The unique chemical structure of pseudopeptidoglycan confers significant adaptive advantages, particularly in the extreme environments where many of these methanogens thrive. fiveable.mequizlet.com For instance, methanogens with pseudopeptidoglycan cell walls are prevalent in anaerobic environments such as the digestive tracts of ruminants and humans, where they play a key role in the carbon cycle. nih.govwikipedia.org The robustness of their cell walls allows them to withstand the chemical and physical stresses within these habitats. fiveable.me
Comparative Cell Wall Biology: Distinctions from Bacterial Peptidoglycan and Implications for Prokaryotic Evolution
The cell walls of archaea containing this compound exhibit fundamental structural differences from the peptidoglycan found in bacteria, which has significant implications for our understanding of prokaryotic evolution.
| Feature | Pseudopeptidoglycan (Archaea) | Peptidoglycan (Bacteria) |
| Glycan Backbone Sugars | N-acetylglucosamine (NAG) and this compound (NAT) wikipedia.org | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) libretexts.org |
| Glycosidic Linkage | β(1→3) linkages wikipedia.org | β(1→4) linkages libretexts.org |
| Peptide Cross-links | Composed entirely of L-amino acids (e.g., alanine (B10760859), glutamic acid, lysine) nih.gov | Contains both L- and D-amino acids libretexts.org |
| Lysozyme (B549824) Sensitivity | Insensitive wikipedia.orgwikipedia.org | Sensitive wikipedia.orgwikipedia.org |
| Penicillin Sensitivity | Insensitive wikipedia.org | Sensitive wikipedia.org |
These profound biochemical distinctions, particularly the replacement of N-acetylmuramic acid with this compound and the different glycosidic linkage, were initially interpreted as evidence for the convergent evolution of a rigid cell wall in Archaea and Bacteria. wikipedia.org However, more recent genomic and structural analyses have uncovered orthologues of bacterial murein biosynthesis genes in pseudopeptidoglycan-containing methanogens, suggesting a shared evolutionary ancestry for these two pathways. researchgate.net This indicates a deep evolutionary divergence between the two domains, where the fundamental building blocks and enzymatic machinery for cell wall construction were modified over time, leading to the distinct polymers seen today. fiveable.me The presence of pseudopeptidoglycan is a key characteristic that distinguishes these archaea from bacteria. fiveable.me
Biochemical Interactions and Degradation of Pseudopeptidoglycan
The unique structure of pseudopeptidoglycan dictates its interactions with lytic agents and has led to the evolution of specific enzymes for its degradation.
Resistance to Lysozyme-Mediated Hydrolysis
A critical consequence of the β(1→3) glycosidic linkages in the pseudopeptidoglycan backbone is its inherent resistance to the hydrolytic action of lysozyme. wikipedia.orgwikipedia.org Lysozyme, a common component of the innate immune system in animals, specifically targets and cleaves the β(1→4) glycosidic bonds found in bacterial peptidoglycan. wikipedia.org The inability of lysozyme to degrade pseudopeptidoglycan provides a significant survival advantage to these methanogenic archaea, particularly those that inhabit animal digestive tracts, where they are exposed to host-produced lysozyme. fiveable.mewikipedia.org This resistance is a clear example of how the molecular architecture of the archaeal cell wall is adapted to its ecological niche.
Characterization of Pseudomurein Endoisopeptidases (e.g., PeiW, PeiP) and Phage-Host Interactions
While resistant to lysozyme, the pseudopeptidoglycan cell wall is not impervious to enzymatic degradation. Specific enzymes known as pseudomurein endoisopeptidases have been identified that can cleave the peptide cross-links within the pseudopeptidoglycan sacculus. oup.comrero.ch Two well-characterized examples are PeiW, encoded by a prophage (ΨM100) in Methanothermobacter wolfeii, and PeiP, encoded by the phage ΨM2 that infects Methanothermobacter marburgensis. oup.comrero.chresearchgate.net
These enzymes are thiol proteases that specifically hydrolyze the ε-(Ala)-Lys isopeptide bond in the peptide linker of pseudomurein. researchgate.netnih.gov They possess a catalytic triad (B1167595) of Cys-His-Asp and are metal-activated peptidases. oup.comrero.ch The activity of these enzymes leads to the lysis of the archaeal cell. oup.com
The fact that these potent lytic enzymes are encoded by bacteriophages (archaeal viruses) highlights a classic example of phage-host co-evolution. Phages utilize these enzymes to lyse their host cells at the end of their replication cycle, allowing for the release of progeny virions. imrpress.comnih.gov The specificity of these endoisopeptidases for the unique peptide bonds of pseudopeptidoglycan demonstrates a highly adapted mechanism for overcoming the host's primary defense structure. This dynamic interplay between phage-encoded lytic enzymes and the archaeal cell wall is a significant driver of evolution in these microbial communities.
Advanced Analytical Methodologies for N Acetyltalosaminuronic Acid Research
Spectroscopic Techniques for Structural Elucidation of N-Acetyltalosaminuronic Acid within Glycoconjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of TalNAcA within complex glycoconjugates like pseudomurein. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to define the stereochemistry and linkage of this sugar acid.
In studies of putative precursors of pseudomurein from Methanobacterium thermoautotrophicum, ¹H NMR spectroscopy was instrumental. The spectra indicated a β-configuration for this compound in a 1C conformation. cdnsciencepub.com The anomeric proton signal, along with signals from the N-acetyl group, provides key diagnostic markers for its identification. cdnsciencepub.com For instance, in a disaccharide precursor also containing N-acetylglucosamine (GlcNAc), the protons of the N-acetyl groups of GlcNAc and TalNAcA resonate at distinct chemical shifts. cdnsciencepub.com
Combined with mass spectrometry, NMR allows for the confirmation of the structure of monomers released from polymers after hydrolysis. For example, the product of Vi polysaccharide hydrolysis, which contains N-acetylgalactosaminuronic acid, a structurally related amino uronic acid, was confirmed by both mono- and bidimensional NMR spectroscopy and mass spectrometry. nih.gov
Chromatographic and Electrophoretic Separations for Identification and Quantification
The identification and quantification of this compound, often in the presence of other monosaccharides, rely on high-resolution separation techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis. solvias.com It is particularly well-suited for the quantification of uronic acids like TalNAcA due to their acidic nature. solvias.com The separation is achieved on an anion-exchange column using an alkaline eluent, which ionizes the hydroxyl groups of the carbohydrates, allowing them to bind to the column. solvias.comthermofisher.com Detection is then carried out by measuring the electrical current generated by the oxidation of the analytes at the surface of a gold electrode. solvias.commdpi.com
HPAEC-PAD offers excellent sensitivity, allowing for the detection of monosaccharides at nanomolar concentrations. solvias.com This technique has been successfully applied to quantify this compound in bioconjugates after acidic release. solvias.com
Optimized Hydrolysis Protocols for Monosaccharide Release and Detection
The release of TalNAcA from its native glycoconjugates is a critical prerequisite for its analysis. This is typically achieved through acid hydrolysis, a process that must be carefully optimized to maximize the yield of the target monosaccharide while minimizing its degradation.
The conditions for hydrolysis are a trade-off between the complete cleavage of glycosidic bonds and the destruction of the released monosaccharides. solvias.com For instance, the release of sialic acids, another class of acidic sugars, requires milder conditions (e.g., 0.1 M TFA for 1 hour at 100°C) compared to neutral monosaccharides which necessitate harsher conditions (e.g., 2 M TFA for 4 hours at 100°C). solvias.com The glycosidic linkage of this compound in pseudomurein is β(1,3) to N-acetylglucosamine. core.ac.uk The stability of TalNAcA under various hydrolytic conditions needs to be considered for accurate quantification. For example, in the analysis of Vi polysaccharide, a homopolymer of α-1,4-N-acetylgalactosaminuronic acid, a method using a combination of trifluoroacetic and hydrochloric acids was developed to overcome its resistance to common acid hydrolysis procedures. nih.gov It is also important to note that N-acetylated amino sugars can undergo deacetylation during acid hydrolysis. thermofisher.com
Mass Spectrometry-Based Approaches for Glycopeptide and Glycan Profiling
Mass spectrometry (MS) is an indispensable tool for the characterization of glycoproteins and their constituent glycopeptides and glycans. nih.gov When applied to glycoconjugates containing this compound, MS can provide information on the mass of the glycan, the peptide sequence of a glycopeptide, and the site of glycosylation.
Intact glycopeptide analysis by MS is challenging due to the low ionization efficiency of glycopeptides and the heterogeneity of glycan structures. creative-proteomics.com However, advancements in MS techniques, such as the use of different fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), have improved the ability to identify and characterize glycopeptides. nih.gov For N-linked glycopeptides, the presence of characteristic oxonium ions in the MS/MS spectra can indicate the presence of specific monosaccharides. nih.gov
For comprehensive glycan profiling, the glycans are often released from the protein backbone either chemically or enzymatically before MS analysis. nih.gov This approach allows for the detailed structural characterization of the glycans, including those containing TalNAcA.
Isotopic Labeling Strategies for Tracing Metabolic Flux and Biosynthetic Pathways
Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules within a biological system. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into precursors, researchers can follow their incorporation into downstream metabolites, thereby elucidating the biosynthetic pathways. frontiersin.org
In the context of this compound, isotopic labeling can be used to investigate its biosynthesis. It is hypothesized that TalNAcA is formed from UDP-N-acetylgalactosamine through epimerization and oxidation at the disaccharide level. cdnsciencepub.comcdnsciencepub.comgrafiati.com By feeding archaeal cells with isotopically labeled N-acetylgalactosamine or other potential precursors, the flow of the label into TalNAcA can be monitored using mass spectrometry or NMR. frontiersin.org This approach, known as metabolic flux analysis (MFA), provides quantitative information about the rates of metabolic reactions. nih.gov
Q & A
Basic Research Questions
Q. What is the structural role of N-Acetyltalosaminuronic acid in archaeal cell walls, and how does it differ from bacterial peptidoglycan components?
- Methodological Answer : this compound is a critical component of pseudomurein, a peptidoglycan analog in methanogenic archaea (e.g., Methanobacterium). Unlike bacterial peptidoglycan, which contains N-acetylmuramic acid, pseudomurein incorporates this compound linked via β-1,3 glycosidic bonds. Structural analysis involves acid hydrolysis followed by chromatography (HPLC or TLC) to isolate the sugar moiety, with nuclear magnetic resonance (NMR) or mass spectrometry (MS) confirming its stereochemistry . Comparative studies with bacterial cell walls require enzymatic digestion (e.g., lysozyme resistance assays) to demonstrate pseudomurein’s unique chemical stability .
Q. What experimental techniques are used to detect and quantify this compound in microbial samples?
- Methodological Answer : Detection typically involves hydrolyzing archaeal cell walls with 4M HCl (95°C, 4 hours) to release monosaccharides, followed by derivatization (e.g., alditol acetates) for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification standards are calibrated using purified this compound. For in situ localization, immunofluorescence with antibodies specific to pseudomurein or fluorescent D-amino acid probes (to exclude bacterial contamination) is employed .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different studies?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. non-polar solvent compatibility) often arise from sample purity or hydrolysis conditions. Researchers should:
- Replicate protocols : Compare extraction methods (e.g., trifluoroacetic acid vs. hydrochloric acid hydrolysis).
- Characterize impurities : Use high-resolution MS or X-ray crystallography to identify co-extracted compounds.
- Standardize conditions : Report pH, temperature, and solvent polarity in detail. For example, König & Kandler (1979) noted solubility variations due to glycosidic bond cleavage during hydrolysis .
Q. What experimental designs are optimal for studying the biosynthetic pathway of this compound in methanogens?
- Methodological Answer : Pathway elucidation requires:
- Isotopic labeling : Track carbon flux using -glucose in culture media, followed by NMR to identify metabolic intermediates.
- Gene knockout studies : Target putative biosynthetic genes (e.g., mur homologs) via CRISPR-Cas9 and analyze cell wall composition changes.
- Enzyme assays : Purify candidate enzymes (e.g., UDP-N-acetylglucosamine 2-epimerase) and measure activity via spectrophotometry or HPLC .
Q. How does the presence of this compound inform phylogenetic analyses of archaea?
- Methodological Answer : Pseudomurein’s chemical signature serves as a molecular marker to distinguish methanogens from bacteria and other archaea. Phylogenetic studies combine:
- Comparative genomics : Identify conserved genes in pseudomurein-synthesizing archaea (e.g., Methanobacteriales).
- Structural phylogenetics : Align 16S rRNA sequences with cell wall chemistry data to resolve evolutionary relationships. Kandler & König (1979) used this approach to link Methanobacterium to early diverging archaeal lineages .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate artifacts when analyzing this compound in mixed microbial communities?
- Methodological Answer : To avoid false positives from bacterial peptidoglycan:
- Selective inhibitors : Use penicillin (targets bacterial transpeptidases) or vancomycin (ineffective against archaea).
- Cross-validation : Pair chemical assays with metagenomic data to confirm archaeal biomass dominance.
- Control experiments : Include pure bacterial cultures to test assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
